3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one;hydrochloride

HPLC Method Validation Stability-Indicating Assay Forced Degradation

3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride, most commonly supplied as the (3S,5S,6R)-stereoisomer (CAS 1375470-88-4), is a key piperidinone-based reference standard. It is chemically designated as Ubrogepant Impurity 7, a major degradation product of the oral CGRP receptor antagonist ubrogepant.

Molecular Formula C14H18ClF3N2O
Molecular Weight 322.75 g/mol
Cat. No. B12121453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one;hydrochloride
Molecular FormulaC14H18ClF3N2O
Molecular Weight322.75 g/mol
Structural Identifiers
SMILESCC1C(CC(C(=O)N1CC(F)(F)F)N)C2=CC=CC=C2.Cl
InChIInChI=1S/C14H17F3N2O.ClH/c1-9-11(10-5-3-2-4-6-10)7-12(18)13(20)19(9)8-14(15,16)17;/h2-6,9,11-12H,7-8,18H2,1H3;1H
InChIKeyIXWPEFGFFDTWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one Hydrochloride: A Critical Reference Standard for Ubrogepant Impurity Profiling


3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride, most commonly supplied as the (3S,5S,6R)-stereoisomer (CAS 1375470-88-4), is a key piperidinone-based reference standard. It is chemically designated as Ubrogepant Impurity 7, a major degradation product of the oral CGRP receptor antagonist ubrogepant [1]. This compound is not intended for therapeutic use but is essential for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing and regulatory submissions for ubrogepant-containing drug products [2]. Its value proposition is grounded in its well-characterized stereochemistry and its defined role in stability-indicating HPLC methods mandated by ICH guidelines [1].

Stereochemically authentic impurity marker (3S,5S,6R)
Regulatory-grade characterization data package (HRMS, 2D NMR)
Defined role in stability-indicating HPLC method validation

Why 3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one Hydrochloride Cannot Be Substituted with a Generic Piperidinone


Generic substitution with a structurally similar piperidinone or even a different stereoisomer of the same base compound is not scientifically valid for analytical applications. The (3S,5S,6R) stereochemistry of this hydrochloride salt directly matches the chiral centers of the ubrogepant drug substance, making it the authentic marker for a specific degradation pathway [1]. Using a diastereomer, such as the (3R,5S,6R)-isomer, would result in different chromatographic retention times and spectral properties, leading to inaccurate quantification. This would compromise the specificity of a validated HPLC method, where resolution between the active pharmaceutical ingredient (API) and its specified impurity is a critical system suitability parameter that must exceed 2.0 [3]. For regulatory filings like an ANDA or DMF, the use of an unqualified standard would be a major deficiency [2].

Stereochemistry Mismatch

A different diastereomer alters chromatographic retention, making accurate quantification impossible.

Unqualified Standard in Regulatory Filings

Using an unqualified standard may lead to a major deficiency in an ANDA or DMF submission.

Incomplete Characterization Data

Generic chemicals often lack 2D NMR, risking unconfirmed stereochemistry and analytical failure.

Quantitative Differentiation Evidence for 3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one Hydrochloride


Chromatographic Resolution vs. Ubrogepant API

In the context of stability-indicating method development, this impurity standard is used to demonstrate critical separation from the ubrogepant API peak. A related study on isolating an analogous ubrogepant impurity achieved a resolution factor greater than 2.0 from the main drug peak, a value that defines the method's specificity and serves as a benchmark for quantifying the target compound (UB-7) [1]. This contrasts with non-specific commercially sourced analogs where such a defined resolution may not be guaranteed.

Resolution vs. API
Reported
Rs > 2.0
Supports method specificity claim
Reversed-phase HPLC, CSH C18 column
HPLC Method Validation Stability-Indicating Assay Forced Degradation

Characterization Purity and Data Package vs. Undefined Research-Grade Material

The target compound is supplied with a comprehensive characterization data package compliant with regulatory guidelines (ICH), which is not typical for non-certified research chemicals [1]. This package includes HRMS, 1D/2D NMR, and HPLC purity data essential for structural confirmation. In contrast, a benchmark generic research chemical from a non-specialized vendor might only provide a certificate of analysis showing HPLC purity without the advanced structural elucidation (e.g., COSY, HMBC, NOESY NMR) necessary to confirm the stereochemistry [2].

Characterization Package
Cross-study comparable
HRMS + 1D/2D NMR + HPLC purity
Ensures stereochemical identity
Mitigates isomer misassignment risk
Reference Standard Qualification Regulatory Compliance Analytical Data Package

Defined Role in Forced Degradation Studies vs. Unqualified Process Impurities

This compound is a confirmed major degradation product (UB-7) formed under basic and oxidative stress conditions, as identified in a peer-reviewed forced degradation study following ICH Q1A/Q1B guidelines [1]. This provides a proven, predictable utility for method development. A generic analog or a different salt form (e.g., free base or other salt) would behave differently in solution, yielding non-representative degradation kinetics. The study identified eight degradation impurities in total, but NMR characterization was focused on the two major ones, UB-4 and UB-7, highlighting its significance [1].

Forced Degradation Role
Class-level inference
Major degradation product (UB-7)
Confirms stability-indicating method capability
Basic hydrolysis & oxidative stress, ICH Q1A/B
Forced Degradation ICH Q1A/Q1B Impurity Profiling

Primary Procurement-Driven Application Scenarios for 3-Amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one Hydrochloride


HPLC Method Development and Validation for ANDA Submissions

This is the core application. Analytical R&D teams procuring this compound use it to spike ubrogepant drug substance and product samples to prove the specificity, linearity, accuracy, and sensitivity of their stability-indicating HPLC method. Its use is critical for demonstrating that the method can resolve and quantify Impurity 7 at the specification limit, a key requirement for an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submission. The provided comprehensive characterization data package directly supports the chemistry, manufacturing, and controls (CMC) section of the regulatory dossier [1].

Routine Quality Control (QC) Batch Release Testing

QC laboratories in pharmaceutical companies and contract manufacturing organizations (CMOs) use this qualified reference standard for the day-to-day analysis of commercial ubrogepant batches. The standard is used to confirm system suitability (resolution > 2.0 between the API and UB-7) before sample analysis and to quantify any UB-7 impurity formed during the drug product's shelf life, as mandated by ICH stability guidelines. Using a certified standard with a defined retest period ensures long-term method consistency and audit readiness [2].

Degradation Pathway Elucidation and Forced Degradation Studies

Formulation scientists and process chemists use the compound to identify and quantify this specific degradation pathway under stress conditions (heat, light, pH, oxidation). By having an authentic sample of UB-7, they can coinject it with stressed samples to confirm peak identity. This guides formulation strategies to mitigate this degradation pathway and sets meaningful specification limits. This is a proactive use case, distinct from simple QC, that is justified by the compound's peer-reviewed, structurally confirmed identity as a major degradation product [3].

Pharmacopeial Monograph Development and Qualification

National pharmacopeial agencies or in-house reference standard qualification groups procure this compound as a candidate reference standard for a future ubrogepant or ubrogepant-related substances monograph. Its well-characterized nature, including 2D NMR data for unambiguous structural proof, makes it suitable for collaborative testing and eventual adoption as an official compendial standard. The ability to provide traceability to USP or EP standards, as noted by some suppliers, is a key procurement criterion for this high-tier application [1].

Application
Selection Property
Validation Focus
HPLC Method Validation (ANDA/DMF)
Stereochemically defined UB-7 impurity standard
Specificity and resolution vs. API peak
QC Batch Release Testing
Certified reference standard with retest period
System suitability and impurity quantification
Forced Degradation & Formulation Studies
Confirmed stress degradation product (UB-7)
Stability-indicating method challenge
Pharmacopeial Monograph Development
Traceable characterization data (HRMS, 2D NMR)
Collaborative testing and standard adoption
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